Samuraciclib - 1805833-75-3

Samuraciclib

Catalog Number: EVT-269906
CAS Number: 1805833-75-3
Molecular Formula: C22H30N6O
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Samuraciclib (ICEC0942) is a potent, orally bioavailable, and selective small-molecule inhibitor of cyclin-dependent kinase 7 (CDK7). [, , , , ] It was discovered at Imperial College London. [] This compound represents a promising candidate for cancer treatment due to its ability to inhibit both cell cycle progression and transcriptional regulation, processes often dysregulated in cancer. [, , , ]

Future Directions
  • Clinical Trials: Further clinical investigation of Samuraciclib is ongoing to determine its safety, efficacy, and optimal dosing strategies in various cancer types. [, , , , ]
  • Biomarker Development: Identifying predictive biomarkers for Samuraciclib response, such as active mTOR signaling or specific genetic mutations, will be crucial for personalizing treatment and improving patient outcomes. [, , , , ]
  • Combination Therapies: Exploring rational combinations of Samuraciclib with other targeted therapies (e.g., hormonal therapies, CDK4/6 inhibitors, PI3K inhibitors) holds potential for synergistic anti-cancer effects and overcoming resistance mechanisms. [, , , , , ]
  • Resistance Mechanisms: Understanding the mechanisms of acquired resistance to Samuraciclib will be essential for developing strategies to prevent or circumvent resistance and enhance its long-term effectiveness. []

Fulvestrant

Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive (HR+) breast cancer. [, , , , , , ]

Relevance: Multiple studies investigated the use of Fulvestrant in combination with Samuraciclib for the treatment of advanced HR+ breast cancer, particularly in patients who have progressed after CDK4/6 inhibitor treatment. [, , , , , ] Preclinical data suggests potential synergistic effects between these two compounds. []

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. []

Relevance: Research demonstrated that combining Tamoxifen with Samuraciclib resulted in complete growth arrest of estrogen receptor-positive (ER+) tumor xenografts. This finding suggests potential benefits of combining Samuraciclib with hormonal agents like Tamoxifen. []

Elacestrant

Compound Description: Elacestrant is an oral SERD that has shown a significant progression-free survival (PFS) benefit over standard endocrine treatment in ER+/HER2- advanced or metastatic breast cancer patients previously treated with a CDK4/6 inhibitor. []

Relevance: Similar to Fulvestrant, Elacestrant is being investigated in combination with Samuraciclib as a potential treatment strategy for HR+ breast cancer. [] Non-clinical data indicates that the biological mechanisms supporting the combination of Samuraciclib with endocrine therapies like Fulvestrant also apply to Elacestrant. []

Abemaciclib

Compound Description: Abemaciclib is a CDK4/6 inhibitor approved for use in combination with an aromatase inhibitor or Fulvestrant, or as monotherapy, for the treatment of ER+/HER2- advanced or metastatic breast cancer. []

Relevance: Abemaciclib, along with other CDK4/6 inhibitors, is relevant to Samuraciclib research as it addresses a similar patient population: those with HR+ advanced or metastatic breast cancer, often after progressing on a CDK4/6 inhibitor. [, ] Preclinical studies indicate a potential synergistic interaction between Abemaciclib and Samuraciclib in ER+ breast cancer cells. []

Ribociclib

Compound Description: Ribociclib is another CDK4/6 inhibitor approved for use in combination with an aromatase inhibitor or Fulvestrant for the treatment of ER+/HER2- advanced or metastatic breast cancer. []

Relevance: Similar to Abemaciclib, Ribociclib's relevance lies in its use for treating a comparable patient population as Samuraciclib, and preclinical studies suggest potential synergistic effects when combined with Samuraciclib. []

THZ1

Compound Description: THZ1 is a potent and selective covalent inhibitor of CDK7. [, ]

Relevance: THZ1 serves as a comparative CDK7 inhibitor in studies evaluating the efficacy of Samuraciclib, also a CDK7 inhibitor. [, ] These comparisons help to understand the specific benefits and mechanisms of action of Samuraciclib in different cancer models.

ICEC0943

Compound Description: ICEC0943 is a small-molecule inhibitor that selectively inhibits CDK7. []

Relevance: Along with ICEC0942 (Samuraciclib), ICEC0943 was used in a study to understand the selectivity of these inhibitors towards CDK7. [] This research involved structural, biophysical, and modelling approaches to determine the binding modes of these inhibitors to CDK7 and its off-target CDK2.

BS-181

Compound Description: BS-181 is identified as the first selective CDK7 inhibitor and has shown the ability to inhibit breast cancer cell growth both in vitro and in vivo. []

Relevance: BS-181 is a precursor to Samuraciclib in the development of selective CDK7 inhibitors for cancer treatment. [] Samuraciclib was developed based on BS-181, with screening of over a thousand analogs leading to its identification as a clinical candidate.

Palbociclib

Compound Description: Palbociclib is a CDK4/6 inhibitor used in the treatment of HR+, HER2- advanced or metastatic breast cancer. []

Relevance: Palbociclib is relevant to the research on Samuraciclib as it identifies a potential therapeutic strategy for overcoming resistance to Palbociclib. [] Studies demonstrated the effectiveness of combining CDK7 and CDK9 inhibitors, including Samuraciclib, with Palbociclib in Palbociclib-resistant models.

NVP-2

Compound Description: NVP-2 is a potent and selective inhibitor of CDK9. []

Relevance: NVP-2 was used alongside CDK7 inhibitors, including Samuraciclib, to investigate potential therapeutic strategies for endocrine-resistant and Palbociclib-resistant breast cancer. [] Results indicated that NVP-2, in combination with CDK7 inhibitors, was effective in both Palbociclib-resistant and endocrine-resistant settings.

AZD4573

Compound Description: AZD4573 is a selective CDK9 inhibitor. []

Relevance: Similar to NVP-2, AZD4573 was used in conjunction with CDK7 inhibitors, including Samuraciclib, to assess their efficacy in various breast cancer models, particularly in the context of endocrine and Palbociclib resistance. []

Overview

Samuraciclib, also known as CT7001, is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcriptional control. This compound is being investigated primarily for its potential in treating various malignancies, particularly breast cancer. The compound's ability to inhibit CDK7 has been linked to effects on tumor cell proliferation and apoptosis, making it a candidate for targeted cancer therapies.

Source and Classification

Samuraciclib is classified as a small molecule drug and is part of the broader category of CDK inhibitors. It functions by competing with adenosine triphosphate (ATP) for binding to the kinase domain of CDK7, thereby inhibiting its activity. This inhibition affects not only the cell cycle but also the transcription of oncogenes, providing a dual mechanism of action against cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Samuraciclib involves several chemical reactions that yield the final product through a series of steps. While specific proprietary methods are often not disclosed in detail, general synthetic pathways for similar compounds typically include:

  1. Formation of Core Structure: The initial step usually involves creating a bicyclic or tricyclic core that serves as the backbone for further modifications.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance potency and selectivity towards CDK7.
  3. Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

The synthesis process is critical as it impacts the yield, purity, and ultimately the efficacy of the compound in clinical settings.

Molecular Structure Analysis

Structure and Data

Samuraciclib's molecular structure consists of a complex arrangement that allows it to effectively bind to CDK7. The chemical formula is C16_{16}H20_{20}N4_{4}O3_{3}S, and its molecular weight is approximately 348.42 g/mol. The compound features multiple functional groups that contribute to its biological activity.

  • Molecular Geometry: The structure includes aromatic rings and heteroatoms which are essential for its interaction with the ATP-binding site of CDK7.
  • 3D Conformation: Computational modeling may provide insights into how the compound fits into the active site of CDK7, aiding in understanding its mechanism of action.
Chemical Reactions Analysis

Reactions and Technical Details

Samuraciclib undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrolysis: In physiological conditions, Samuraciclib may undergo hydrolysis, impacting its bioavailability.
  • Metabolic Reactions: Once administered, it can be metabolized by liver enzymes, primarily through cytochrome P450 pathways which may affect its pharmacokinetic properties.

Understanding these reactions is crucial for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Process and Data

The mechanism by which Samuraciclib exerts its effects involves:

  1. Inhibition of CDK7: By binding to CDK7, Samuraciclib prevents phosphorylation of key substrates involved in cell cycle progression and transcriptional regulation.
  2. Induction of Apoptosis: In hormone receptor-positive breast cancer cells, inhibition of CDK7 leads to activation of tumor suppressor pathways such as p53, promoting apoptosis in cancer cells resistant to other therapies .

This dual action makes Samuraciclib particularly interesting for treating resistant forms of breast cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Samuraciclib exhibits several important physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary depending on the formulation but typically falls within standard ranges for small organic compounds.

These properties are essential for formulation development and ensuring effective delivery in clinical applications .

Applications

Scientific Uses

Samuraciclib is primarily being explored for its therapeutic potential in oncology:

  • Breast Cancer Treatment: Clinical trials are underway to evaluate its efficacy in both hormone receptor-positive and triple-negative breast cancer patients .
  • Combination Therapies: Research indicates that Samuraciclib may enhance the effects of other treatments when used in combination with hormonal therapies or other targeted agents .

Properties

CAS Number

1805833-75-3

Product Name

Samuraciclib

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1

InChI Key

YCVGLKWJKIKVBI-MJGOQNOKSA-N

SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O

Solubility

Soluble in DMSO

Synonyms

PPDA-001; PPDA-001; PPDA-001; GTPL9903; GTPL-9903; GTPL 9903; ICEC0942; ICEC-0942; ICEC 0942; CT7001; CT-7001; CT 7001;

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.